molecular formula C27H23N3O4S B2497902 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 872205-85-1

2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2497902
CAS RN: 872205-85-1
M. Wt: 485.56
InChI Key: AZMRJCREWATXOR-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit interesting biological activities and have been the subject of synthesis due to their potential therapeutic applications. The studies reviewed include various compounds with structural similarities, focusing on their synthesis, molecular and physical properties, and chemical behavior.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, acylation, and methylation processes. For example, compounds with benzofuro[3,2-d]pyrimidin structures were synthesized through a series of reactions, including the use of pyrazole and benzofuran substitutions (Sunder & Maleraju, 2013). These processes are crucial for attaching different functional groups to the core structure, altering the compound's physical and chemical properties.

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed through techniques like NMR, IR, and mass spectrometry. For instance, the structure of specific acetamide derivatives was elucidated using these methods, confirming the expected molecular frameworks and functional groups present (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

Chemical reactivity studies have shown that these compounds can undergo various reactions, including Schiff base formation and reactions with bifunctional nucleophiles, leading to the formation of pyrazoles, pyrimidines, and other nitrogen-containing heterocycles (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, often depend on the functional groups attached to the core molecule. For example, crystallography studies have provided insights into the crystalline structures and intermolecular interactions within similar compounds, influencing their physical state and stability (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents. Studies have explored these aspects through experimental and theoretical approaches, highlighting the compounds' reactivity and interactions with biological targets (Loidreau et al., 2013).

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of novel compounds with complex structures like benzodifuranyl derivatives demonstrates advanced methodologies in organic synthesis, potentially applicable to compounds like 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide. Such synthetic strategies could be employed to explore pharmacological properties and develop new therapeutics (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Potential

  • Research into derivatives of pyrimidin-4-yl and pyrazol-1-yl groups has shown potential anticancer activity. Such studies highlight the importance of these structural motifs in the development of novel anticancer agents, suggesting that similar structures could exhibit promising anticancer properties (Al-Sanea, Parambi, Shaker, et al., 2020).

Neuroprotective and Imaging Applications

  • Compounds like DPA-714, featuring pyrazolo[1,5-a]pyrimidineacetamide structures, have been synthesized for imaging the translocator protein (18 kDa) with PET, indicating potential applications in neurology and neuroimaging. This suggests that similar compounds could be developed for diagnostic or therapeutic applications in neurological disorders (Dollé, Hinnen, Damont, et al., 2008).

Antimicrobial and Antifungal Activities

  • Studies on derivatives incorporating thiopyrimidine and pyrazolone have demonstrated antimicrobial and antifungal activities. These findings underscore the potential of structurally related compounds in addressing infectious diseases and developing new antimicrobial agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Future Directions

The potential applications and studies of this compound could be vast, given the biological activities of similar compounds. It could be interesting to explore its potential uses in medicinal chemistry, particularly if it shows promising biological activity .

properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-16-8-11-19(14-17(16)2)30-26(32)25-24(21-6-4-5-7-22(21)34-25)29-27(30)35-15-23(31)28-18-9-12-20(33-3)13-10-18/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMRJCREWATXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

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